molecular formula C13H10N2O3S B14034841 3-methoxy-7-nitro-10H-phenothiazine

3-methoxy-7-nitro-10H-phenothiazine

Cat. No.: B14034841
M. Wt: 274.30 g/mol
InChI Key: FOAQLYANOPOQFD-UHFFFAOYSA-N
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Description

3-Methoxy-7-nitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of a methoxy group at the 3-position and a nitro group at the 7-position on the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-7-nitro-10H-phenothiazine typically involves the nitration of 3-methoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the 2- and 8-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-methoxy-7-amino-10H-phenothiazine.

    Substitution: Halogenated derivatives of phenothiazine.

Scientific Research Applications

3-Methoxy-7-nitro-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-10H-phenothiazine: Lacks the nitro group, resulting in different chemical and biological properties.

    3-Nitro-10H-phenothiazine: Lacks the methoxy group, which may affect its solubility and reactivity.

    10H-Phenothiazine: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.

Uniqueness

3-Methoxy-7-nitro-10H-phenothiazine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

3-methoxy-7-nitro-10H-phenothiazine

InChI

InChI=1S/C13H10N2O3S/c1-18-9-3-5-11-13(7-9)19-12-6-8(15(16)17)2-4-10(12)14-11/h2-7,14H,1H3

InChI Key

FOAQLYANOPOQFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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